molecular formula C10H10ClN5O B10868596 2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide

2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide

Cat. No.: B10868596
M. Wt: 251.67 g/mol
InChI Key: XCSLKIMURNIRDX-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide is an organic compound that features a chloro group, a phenyl ring, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide typically involves the reaction of 3-(1H-1,2,3,4-tetraazol-1-YL)aniline with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The phenyl ring and tetraazole moiety can participate in redox reactions under appropriate conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

Scientific Research Applications

2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide has several scientific research applications:

    Medicinal chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials science: Use in the synthesis of polymers or as a building block for advanced materials with specific properties.

    Organic synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide is unique due to the presence of both a chloro group and a tetraazole moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H10ClN5O

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C10H10ClN5O/c1-7(11)10(17)13-8-3-2-4-9(5-8)16-6-12-14-15-16/h2-7H,1H3,(H,13,17)

InChI Key

XCSLKIMURNIRDX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)Cl

Origin of Product

United States

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